![molecular formula C12H20BN3O3Si B11717201 [1-(2-Trimethylsilylethoxymethyl)pyrazolo[3,4-b]pyridin-5-yl]boronic acid](/img/structure/B11717201.png)
[1-(2-Trimethylsilylethoxymethyl)pyrazolo[3,4-b]pyridin-5-yl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(2-Trimethylsilylethoxymethyl)pyrazolo[3,4-b]pyridin-5-yl]boronic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by the presence of a boronic acid group attached to a pyrazolo[3,4-b]pyridine core, which is further modified with a trimethylsilylethoxymethyl group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
The synthesis of [1-(2-Trimethylsilylethoxymethyl)pyrazolo[3,4-b]pyridin-5-yl]boronic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazolo[3,4-b]pyridine Core: This step involves the cyclization of appropriate precursors to form the pyrazolo[3,4-b]pyridine ring system.
Introduction of the Boronic Acid Group: The boronic acid group is introduced through a borylation reaction, often using reagents such as bis(pinacolato)diboron or boronic acid derivatives.
Attachment of the Trimethylsilylethoxymethyl Group: The final step involves the protection of the hydroxyl group with a trimethylsilylethoxymethyl group, which can be achieved using reagents like trimethylsilyl chloride and ethylene glycol.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis platforms and continuous flow reactors.
Analyse Chemischer Reaktionen
[1-(2-Trimethylsilylethoxymethyl)pyrazolo[3,4-b]pyridin-5-yl]boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates using oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: Reduction of the pyrazolo[3,4-b]pyridine core can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups using reagents like halides or organometallic compounds.
Common reagents and conditions used in these reactions include organic solvents (e.g., tetrahydrofuran, dichloromethane), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize reaction efficiency.
Wissenschaftliche Forschungsanwendungen
[1-(2-Trimethylsilylethoxymethyl)pyrazolo[3,4-b]pyridin-5-yl]boronic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It serves as an intermediate in the development of new drugs, particularly those targeting cancer and neurological disorders.
Industry: The compound is utilized in the production of advanced materials, such as polymers and electronic components.
Wirkmechanismus
The mechanism of action of [1-(2-Trimethylsilylethoxymethyl)pyrazolo[3,4-b]pyridin-5-yl]boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with hydroxyl and amino groups in proteins, leading to inhibition of enzyme activity. The pyrazolo[3,4-b]pyridine core can interact with various receptors and enzymes, modulating their activity through binding to active sites or allosteric sites. These interactions can trigger downstream signaling pathways, affecting cellular processes such as proliferation, differentiation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to [1-(2-Trimethylsilylethoxymethyl)pyrazolo[3,4-b]pyridin-5-yl]boronic acid include other pyrazolopyridine derivatives and boronic acid-containing compounds. Some examples are:
Pyrazolo[3,4-b]pyridine Derivatives: These compounds share the same core structure but differ in the substituents attached to the ring system. They are studied for their potential as kinase inhibitors and anticancer agents.
Boronic Acid Derivatives: Compounds containing boronic acid groups are widely used in organic synthesis and medicinal chemistry due to their ability to form stable complexes with diols and other functional groups.
The uniqueness of this compound lies in its combination of a pyrazolopyridine core with a boronic acid group and a trimethylsilylethoxymethyl protecting group, which enhances its stability and reactivity in various chemical and biological contexts.
Eigenschaften
Molekularformel |
C12H20BN3O3Si |
|---|---|
Molekulargewicht |
293.20 g/mol |
IUPAC-Name |
[1-(2-trimethylsilylethoxymethyl)pyrazolo[3,4-b]pyridin-5-yl]boronic acid |
InChI |
InChI=1S/C12H20BN3O3Si/c1-20(2,3)5-4-19-9-16-12-10(7-15-16)6-11(8-14-12)13(17)18/h6-8,17-18H,4-5,9H2,1-3H3 |
InChI-Schlüssel |
BARGDSSEAMLCAN-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC2=C(N=C1)N(N=C2)COCC[Si](C)(C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


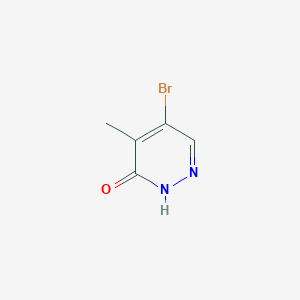
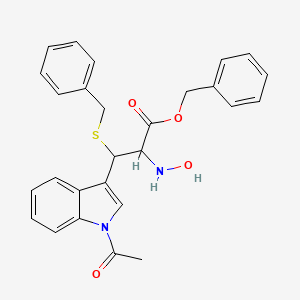
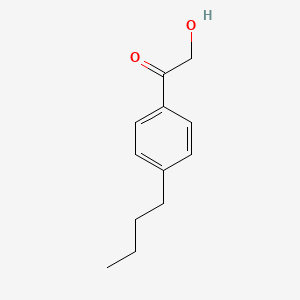
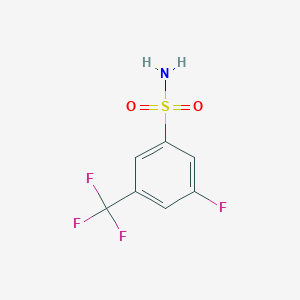
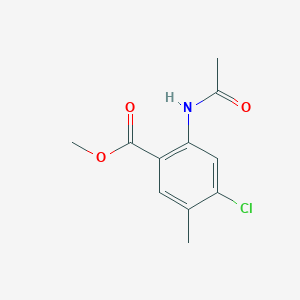


![4-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride](/img/structure/B11717158.png)
![1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B11717165.png)


![[(1R,6R,7S)-bicyclo[4.2.0]octan-7-yl]methanesulfonyl chloride](/img/structure/B11717191.png)


